6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
9-cis Retinoyl b-D-Glucuronide: is a retinoid compound derived from 9-cis-retinoic acid, where the carboxy proton has been replaced by a β-D-glucuronyl group . This compound is a major metabolite of 9-cis-retinoic acid and is known for its biological roles as a metabolite in both rats and mice . It is classified as a retinoid and a glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-cis Retinoyl b-D-Glucuronide is synthesized through the modification of an existing saccharide using click chemistry . This process involves the use of a copper catalyst to add fluorine and methyl groups to the sugar. The sugar is then glycosylated and carbamylated to produce the desired product .
Industrial Production Methods: While specific industrial production methods for 9-cis Retinoyl b-D-Glucuronide are not extensively documented, the general approach involves high-purity synthesis and the use of advanced chemical techniques to ensure the compound’s integrity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: 9-cis Retinoyl b-D-Glucuronide undergoes various chemical reactions, including oxidation and reduction .
Common Reagents and Conditions: The synthesis and modification of this compound often involve the use of copper catalysts, fluorine, and methyl groups .
Major Products Formed: The primary product formed from these reactions is 9-cis Retinoyl b-D-Glucuronide itself, with potential modifications leading to derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 9-cis Retinoyl b-D-Glucuronide is used as a model compound to study retinoid metabolism and the effects of glucuronidation on retinoid activity .
Biology: Biologically, this compound serves as a significant metabolite in the study of retinoid pathways in mammals, particularly in rats and mice .
Medicine: In medicine, 9-cis Retinoyl b-D-Glucuronide is explored for its potential therapeutic effects, particularly in the context of retinoid-related treatments and metabolic studies .
Industry: Industrially, the compound’s high purity and fluorescence properties make it valuable in various applications, including biochemical assays and analytical techniques .
Mechanism of Action
9-cis Retinoyl b-D-Glucuronide exerts its effects by interacting with retinoid receptors and influencing retinoid pathways . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby modulating its biological activity . The molecular targets include retinoic acid receptors and other retinoid-binding proteins, which play crucial roles in cellular differentiation and metabolism .
Comparison with Similar Compounds
9-cis Retinoic Acid: The parent compound of 9-cis Retinoyl b-D-Glucuronide, known for its role in retinoid signaling and metabolism.
All-trans Retinoic Acid: Another retinoid with similar biological functions but different structural properties.
13-cis Retinoic Acid: Known for its use in acne treatment and its distinct isomeric form.
Uniqueness: 9-cis Retinoyl b-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion compared to other retinoids . This modification also influences its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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